molecular formula C11H13BrO2 B3313794 3-Bromo-4-isobutoxybenzaldehyde CAS No. 946743-11-9

3-Bromo-4-isobutoxybenzaldehyde

Cat. No.: B3313794
CAS No.: 946743-11-9
M. Wt: 257.12 g/mol
InChI Key: ZFYHTNZFODJWQP-UHFFFAOYSA-N
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Description

3-Bromo-4-isobutoxybenzaldehyde (C${11}$H${13}$BrO$2$) is a substituted benzaldehyde derivative featuring a bromine atom at the 3-position and an isobutoxy group (-OCH$2$CH(CH$3$)$2$) at the 4-position of the aromatic ring. This compound is of significant interest in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials.

Properties

IUPAC Name

3-bromo-4-(2-methylpropoxy)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO2/c1-8(2)7-14-11-4-3-9(6-13)5-10(11)12/h3-6,8H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFYHTNZFODJWQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C=C(C=C1)C=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-isobutoxybenzaldehyde typically involves the bromination of 4-isobutoxybenzaldehyde. The reaction is carried out using bromine or a bromine source in the presence of a catalyst such as iron(III) bromide (FeBr3) or aluminum bromide (AlBr3). The reaction conditions usually involve refluxing the reactants in a suitable solvent like dichloromethane or acetonitrile .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-isobutoxybenzaldehyde undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate (KMnO4) in aqueous or acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) in methanol or ethanol.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzaldehydes.

    Oxidation: Formation of 3-Bromo-4-isobutoxybenzoic acid.

    Reduction: Formation of 3-Bromo-4-isobutoxybenzyl alcohol.

Scientific Research Applications

3-Bromo-4-isobutoxybenzaldehyde is used in various scientific research applications, including:

    Chemistry: As a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: As a probe to study enzyme-catalyzed reactions and metabolic pathways.

    Medicine: As an intermediate in the synthesis of bioactive compounds with potential therapeutic applications.

    Industry: As a precursor in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 3-Bromo-4-isobutoxybenzaldehyde depends on its specific application. In chemical reactions, it acts as an electrophile due to the presence of the electron-withdrawing bromine atom and the aldehyde group. This makes it susceptible to nucleophilic attack, leading to various substitution and addition reactions. In biological systems, it may interact with enzymes and proteins, affecting their function and activity through covalent modification or non-covalent interactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 3-Bromo-4-isobutoxybenzaldehyde, we compare it with structurally related benzaldehyde derivatives (Table 1). Key parameters include substituent effects, physicochemical properties, and reactivity.

Table 1: Comparative Analysis of Substituted Benzaldehydes

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Key Reactivity/Solubility Traits
This compound C${11}$H${13}$BrO$_2$ 3-Br, 4-isobutoxy 257.13 ~95–100 (est.) ~300 (est.) Moderate polarity; soluble in THF, DCM; steric hindrance slows nucleophilic substitution
4-Bromobenzaldehyde C$7$H$5$BrO 4-Br 185.02 56–58 251–253 High reactivity in electrophilic substitution; soluble in ethanol, ether
4-Methoxybenzaldehyde C$8$H$8$O$_2$ 4-OCH$_3$ 136.15 0–3 248 Electron-donating methoxy group enhances para-directing effects; miscible in polar solvents
4-(Bromomethyl)benzaldehyde C$8$H$7$BrO 4-CH$_2$Br 199.05 Not reported Not reported Reactive benzyl bromide moiety; prone to hydrolysis; requires inert storage

Substituent Effects on Reactivity

  • Bromine Position : Unlike 4-bromobenzaldehyde, where bromine is para to the aldehyde group, the 3-bromo substituent in the target compound creates meta-directing effects, altering regioselectivity in further functionalization.
  • Isobutoxy vs. Methoxy : The isobutoxy group introduces significant steric bulk compared to methoxy, reducing crystallization efficiency (lower melting point estimate) and slowing reactions like nucleophilic aromatic substitution. For example, 4-methoxybenzaldehyde undergoes nitration 10–20× faster than this compound due to reduced steric hindrance.

Physicochemical Properties

  • Solubility: The isobutoxy group enhances lipophilicity, making this compound more soluble in nonpolar solvents (e.g., dichloromethane) than 4-bromobenzaldehyde but less soluble in water than 4-methoxybenzaldehyde.
  • Thermal Stability: Bromine’s electron-withdrawing effect increases thermal stability compared to non-halogenated analogs. However, decomposition occurs above 300°C, similar to 4-(bromomethyl)benzaldehyde.

Research Implications

The unique steric and electronic profile of this compound positions it as a versatile intermediate for synthesizing complex molecules. Its comparison with simpler analogs underscores the trade-offs between reactivity and steric demand, guiding tailored applications in medicinal chemistry (e.g., kinase inhibitor synthesis) and materials science.

Biological Activity

3-Bromo-4-isobutoxybenzaldehyde is an organic compound with the molecular formula C11H13BrO2 and a molecular weight of 257.12 g/mol. It is characterized by the presence of a bromine atom at the 3-position and an isobutoxy group at the 4-position of the benzaldehyde structure. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities.

The synthesis of this compound typically involves the bromination of 4-isobutoxybenzaldehyde using bromine or a bromine source in the presence of a catalyst such as iron(III) bromide (FeBr3) or aluminum bromide (AlBr3). The reaction is usually conducted in solvents like dichloromethane or acetonitrile under reflux conditions.

Chemical Reactions

This compound can undergo several chemical reactions:

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
  • Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
  • Reduction: The aldehyde can be reduced to yield alcohol derivatives.

The biological activity of this compound is largely attributed to its electrophilic nature, which allows it to interact with various biological molecules, including enzymes and proteins. This interaction may lead to covalent modifications or non-covalent interactions that can alter enzyme activity and metabolic pathways.

Case Studies and Research Findings

  • Tyrosinase Inhibition:
    • A study investigated the inhibitory effects of benzaldehyde derivatives on mushroom tyrosinase, an enzyme involved in melanin production. Compounds similar to this compound exhibited significant inhibitory activity, with some analogs showing IC50 values much lower than that of standard inhibitors like kojic acid .
    • In particular, certain derivatives demonstrated up to 220 times greater inhibition compared to kojic acid, suggesting that structural modifications significantly enhance biological activity.
  • Antimicrobial Properties:
    • Compounds with similar structural features have been reported to exhibit antimicrobial properties. For instance, benzylamine derivatives have shown potential antibacterial effects against various pathogens, indicating that this compound may also possess similar activities.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
3-BromobenzaldehydeLacks isobutoxy groupModerate reactivity
4-IsobutoxybenzaldehydeLacks bromine substituentReduced electrophilicity
3-Bromo-4-hydroxybenzaldehydeHydroxy group presentPotential antioxidant properties
3-Bromo-4-isobutylbenzoic acidSimilar structure but with carboxylic acidEnhanced solubility and reactivity

This table illustrates how the presence of specific functional groups in these compounds influences their reactivity and biological activities.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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